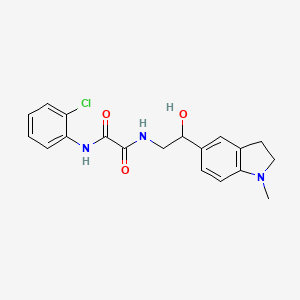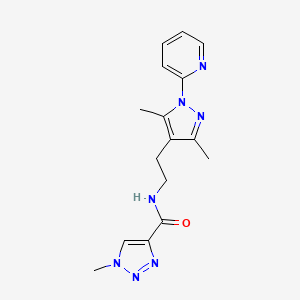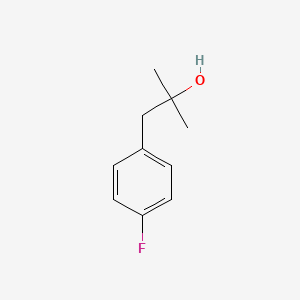
N1-(2-chlorophenyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-(2-chlorophenyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide” is a complex organic compound. It contains an indole nucleus, which is a common structure in many bioactive compounds . Indole derivatives have been found in many important synthetic drug molecules and have shown a wide range of biological activities .
Molecular Structure Analysis
The molecule contains an indole ring, which is a fused ring system consisting of a benzene ring and a pyrrole ring . It also has a 2-chlorophenyl group and a 2-hydroxy-2-(1-methylindolin-5-yl)ethyl group attached to an oxalamide moiety.Chemical Reactions Analysis
Indole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, due to the presence of π-electrons . The specific reactions that “N1-(2-chlorophenyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide” might undergo would depend on the reaction conditions and the other compounds present.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Indole itself is a crystalline, colorless compound . The presence of the various substituents would likely affect the compound’s solubility, melting point, and other physical and chemical properties.Applications De Recherche Scientifique
Antibacterial and Antifungal Properties
Research on compounds related to N1-(2-chlorophenyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide has shown potential in the field of antimicrobial agents. For instance, studies on new quinazolines, which are structurally related, have demonstrated significant antibacterial and antifungal activities against various pathogens, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and fungi like Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Shihora, & Moradia, 2007). Similarly, studies on clubbed quinazolinone and 4-thiazolidinone, which bear resemblance to the oxalamide compound , have shown effective in vitro antibacterial and antifungal properties (Desai, Dodiya, & Shihora, 2011).
Anticancer Research
Another area of interest is anticancer research. An example is the study on glyoxalase I inhibitors, which are structurally related to oxalamides. These inhibitors have shown promising results in inhibiting the growth of different tumor cell lines, potentially providing a new approach to cancer treatment (Sharkey et al., 2000).
Neuroprotective and Cognitive Enhancement
Compounds structurally related to N1-(2-chlorophenyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide have also been investigated for neuroprotective and cognitive-enhancing properties. For example, NNC-711, a gamma-aminobutyric acid reuptake inhibitor, has shown potential in protecting against ischemia-induced neuronal death and enhancing cognition (O'Connell et al., 2001).
Environmental and Herbicidal Studies
Furthermore, research on related compounds has explored environmental and herbicidal applications. For instance, studies on transformations of certain herbicides in soil, which share structural features with oxalamides, provide insights into the environmental behavior and potential application of these compounds in agriculture (Yih, Swithenbank, & McRae, 1970).
Mécanisme D'action
Orientations Futures
Indole derivatives have shown a wide range of biological activities, and there is significant interest in developing new derivatives with improved activity and selectivity . Future research could involve the synthesis and testing of new indole derivatives, including potentially “N1-(2-chlorophenyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide”.
Propriétés
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-23-9-8-12-10-13(6-7-16(12)23)17(24)11-21-18(25)19(26)22-15-5-3-2-4-14(15)20/h2-7,10,17,24H,8-9,11H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYAGTQCGYMSIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorophenyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-[4-(Oxolan-3-yloxy)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2988385.png)
![7-Methyl-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2988389.png)
![Ethyl 2-[2-(furan-2-carbonylimino)-6-nitro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2988390.png)

![2-((4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2988392.png)

![(3-Amino-5-((3,4-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2988395.png)
![ethyl 3-[(E)-furan-2-ylmethylideneamino]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2988397.png)

![1,4-Dioxane;(2Z)-8-(furan-2-ylmethyl)-2-[(2,4,5-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one](/img/structure/B2988401.png)

![Ethyl 3-(4-chlorophenyl)-5-[(3,4-dimethylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2988403.png)
![tert-Butyl (3R,4S)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B2988406.png)
